3-BTMD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C17H11NO4S |

|---|---|

Poids moléculaire |

325.3 g/mol |

Nom IUPAC |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methoxychromen-2-one |

InChI |

InChI=1S/C17H11NO4S/c1-21-15-12(19)7-6-9-8-10(17(20)22-14(9)15)16-18-11-4-2-3-5-13(11)23-16/h2-8,19H,1H3 |

Clé InChI |

AXTQROOHZYREOZ-UHFFFAOYSA-N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-BTMD: A Fluorescent Product of COMT Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-BTMD, the methylated product of the fluorescent probe 3-BTD, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This document details its chemical structure, enzymatic synthesis, and its role in the context of the COMT signaling pathway.

Chemical Structure of this compound

This compound is the abbreviation for the monomethylated derivative of 3-Benzothiazole-daphnetin (3-BTD). The precursor, 3-BTD, is a synthetic derivative of daphnetin (B354214) (7,8-dihydroxycoumarin). The chemical structure of 3-BTD is 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one.

The enzymatic action of Catechol-O-methyltransferase (COMT) on 3-BTD results in the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety on the daphnetin backbone. This methylation can occur at either the 7- or 8-position hydroxyl group. The resulting molecule, this compound, is highly fluorescent, a property that is exploited in assays for COMT activity.

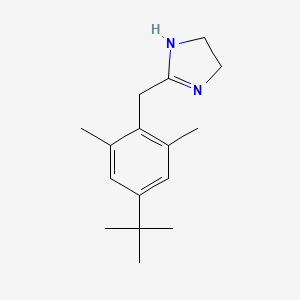

Inferred Chemical Structure of this compound (7-methoxy isomer):

-

Systematic Name: 3-(Benzo[d]thiazol-2-yl)-8-hydroxy-7-methoxy-2H-chromen-2-one

-

Canonical SMILES (Inferred): COC1=C(C2=C(C=C1)C=CC(=O)O2)O.C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C(=C(C=C4)O)O)OC3=O

-

Molecular Formula: C₁₇H₁₁NO₄S

Inferred Chemical Structure of this compound (8-methoxy isomer):

-

Systematic Name: 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one

-

Canonical SMILES (Inferred): COC1=C(C=CC2=C1OC(=O)C=C2C3=NC4=CC=CC=C4S3)O

-

Molecular Formula: C₁₇H₁₁NO₄S

Quantitative Data

The primary quantitative data associated with this compound pertains to the kinetic parameters of its enzymatic formation from 3-BTD by COMT. This reaction is widely used as a sensitive and selective fluorescent assay for measuring COMT activity.

| Parameter | Value | Enzyme Source | Reference |

| Km of 3-BTD | 0.43 ± 0.05 µM | Recombinant human S-COMT | [1] |

| Vmax | 8.3 ± 0.2 nmol/min/mg | Recombinant human S-COMT | [1] |

| Intrinsic Clearance (Clint) | Varies significantly across species | Liver S9 fractions | [2] |

Experimental Protocols

Enzymatic Synthesis of this compound for COMT Activity Assay

This protocol describes a typical fluorescence-based assay for determining COMT activity through the formation of this compound.

Materials:

-

Recombinant human soluble COMT (S-COMT)

-

3-BTD (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Tris-HCl buffer

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 3-BTD in DMSO.

-

Prepare stock solutions of SAM and MgCl₂ in water.

-

Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂.

-

-

Enzymatic Reaction:

-

In a microplate well, combine the reaction buffer, SAM solution, and 3-BTD solution.

-

Initiate the reaction by adding the S-COMT enzyme solution.

-

The final reaction mixture may contain, for example, 50 µM 3-BTD, 200 µM SAM, and an appropriate concentration of S-COMT.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Fluorescence Measurement:

-

Stop the reaction by adding a quenching solution (e.g., 0.1 M HCl).

-

Measure the fluorescence intensity of the product, this compound, using a fluorescence microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em ≈ 400/520 nm).

-

The increase in fluorescence is directly proportional to the amount of this compound formed and thus to the COMT activity.

-

Signaling Pathway and Logical Relationships

COMT Signaling Pathway

Catechol-O-methyltransferase is a crucial enzyme in the metabolic pathway of catecholamines, which are important neurotransmitters and hormones.[3] The primary role of COMT is to inactivate these signaling molecules by catalyzing the transfer of a methyl group from SAM to one of the hydroxyl groups of the catechol structure.[3]

The general signaling pathway involving COMT can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis and Purification of 3-BTMD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-BTMD, hypothesized to be 3-tert-butyl-5-(3,4-methylenedioxyphenyl)-1,2,4-oxadiazole . The methodologies presented are based on established synthetic routes for 3,5-disubstituted-1,2,4-oxadiazoles and are intended to serve as a detailed resource for researchers in organic synthesis and drug development.

Introduction

The 1,2,4-oxadiazole (B8745197) scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities. This structural feature can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. This compound, possessing a tert-butyl group at the 3-position and a 3,4-methylenedioxyphenyl (piperonyl) moiety at the 5-position, represents a compound of interest for further investigation in various therapeutic areas. This guide outlines a robust and adaptable synthetic protocol for its preparation and subsequent purification to a high degree of purity.

Synthesis of this compound

The most common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime (B1450833) with a carboxylic acid or its activated derivative, followed by a cyclodehydration reaction. This guide details a one-pot procedure utilizing 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent, a method known for its mild reaction conditions and operational simplicity.[1]

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via the reaction of pivalamidoxime (tert-butyl amidoxime) with piperonylic acid (3,4-methylenedioxybenzoic acid) in the presence of CDI. The reaction involves the initial activation of the carboxylic acid by CDI, followed by O-acylation of the amidoxime and subsequent thermal cyclodehydration to form the 1,2,4-oxadiazole ring.

Properties of Starting Materials

A summary of the key physical and chemical properties of the starting materials is provided in the table below.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Piperonylic Acid |  | C₈H₆O₄ | 166.13 | 229-231[2] |

| Pivalamidoxime |  | C₅H₁₂N₂O | 116.16 | 128-131 |

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a 3-tert-butyl-5-aryl-1,2,4-oxadiazole.[1]

Materials and Reagents:

-

Piperonylic acid (1.0 eq)

-

Pivalamidoxime (1.1 eq)

-

1,1'-Carbonyldiimidazole (CDI) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine

Procedure:

-

To a solution of piperonylic acid in anhydrous DMF, add CDI (1.1 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl imidazolide intermediate.

-

Add pivalamidoxime (1.1 eq) to the reaction mixture and then add a second portion of CDI (1.1 eq).

-

Heat the reaction mixture to 120°C and maintain this temperature for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials and side products. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Purification Workflow

Column Chromatography Protocol

Materials and Equipment:

-

Crude this compound

-

Silica (B1680970) gel (60-120 mesh)

-

Ethyl acetate

-

Hexane

-

Glass chromatography column

-

TLC plates, chamber, and UV lamp

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound.

Recrystallization Protocol

Materials and Equipment:

-

Purified this compound from column chromatography

-

Ethanol (B145695) (or other suitable solvent)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the purified this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

If crystallization does not occur, place the flask in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the pure, crystalline this compound under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value |

| Synthesis | |

| Piperonylic Acid | 1.0 eq |

| Pivalamidoxime | 1.1 eq |

| CDI | 2.2 eq |

| Reaction Temperature | 120°C |

| Reaction Time | 4-5 hours |

| Expected Yield (Crude) | 70-80% |

| Purification | |

| Column Chromatography Eluent | Gradient of Ethyl Acetate in Hexane |

| Recrystallization Solvent | Ethanol |

| Expected Final Yield (Pure) | 50-60% |

| Expected Appearance | White to off-white crystalline solid |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described one-pot synthesis using CDI offers an efficient and straightforward approach, while the combination of column chromatography and recrystallization ensures the isolation of a highly pure final product. This information is intended to empower researchers to successfully synthesize this and related 1,2,4-oxadiazole derivatives for further investigation in their respective fields of study.

References

In-Depth Technical Guide: 2,2,3,3-Tetramethylbutanedinitrile

Disclaimer: The initial query for "3-BTMD" did not correspond to a standard chemical identifier. This guide pertains to 2,2,3,3-Tetramethylbutanedinitrile (CAS No. 3333-52-6), a plausible candidate based on chemical nomenclature. This compound is also known as Tetramethylsuccinonitrile (TMSN).

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,3,3-Tetramethylbutanedinitrile, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

2,2,3,3-Tetramethylbutanedinitrile is a colorless, odorless solid.[1][2] It is a dinitrile compound that is notable as a decomposition product of 2,2'-azobis(isobutyronitrile) (AIBN), a common radical initiator in polymer synthesis.[3] Its stability and reactivity are key considerations for its handling and potential applications.

Physical and Chemical Data

The following tables summarize the key quantitative data for 2,2,3,3-Tetramethylbutanedinitrile.

| Identifier | Value | Source |

| IUPAC Name | 2,2,3,3-tetramethylbutanedinitrile | PubChem[1] |

| Synonyms | Tetramethylsuccinonitrile, TMSN | PubChem[1], Wikipedia[4] |

| CAS Number | 3333-52-6 | NIST[5] |

| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| Property | Value | Source |

| Melting Point | 168-170 °C | Echemi[4] |

| Boiling Point | Sublimes | PubChem[1] |

| Density | 1.07 g/cm³ | PubChem[1] |

| Solubility | Insoluble in water. Soluble in alcohols and common organic solvents. | Wikipedia[4] |

| Vapor Pressure | 1.15 x 10⁻³ mmHg at 25 °C (estimated) | PubChem[1] |

Spectral Data

| Spectroscopy | Data Summary | Source |

| ¹H NMR | A single peak is expected due to the symmetrical nature of the molecule, with all methyl protons being chemically equivalent. | Inferred from structure |

| ¹³C NMR | Three distinct peaks are expected: one for the methyl carbons, one for the quaternary carbons, and one for the nitrile carbons. | Inferred from structure |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2240 cm⁻¹. C-H stretching and bending vibrations for the methyl groups will also be present. | General IR tables[6] |

| Mass Spectrometry | The mass spectrum is available in the NIST WebBook. | NIST[5] |

Synthesis and Reactivity

Synthesis

2,2,3,3-Tetramethylbutanedinitrile is primarily formed through the thermal decomposition of 2,2'-azobis(isobutyronitrile) (AIBN).[3] In this reaction, AIBN eliminates a molecule of nitrogen gas to produce two 2-cyano-2-propyl radicals, which then combine to form the final product.

Reactivity

The compound decomposes on heating, producing toxic fumes including cyanides and nitrogen oxides.[1][7] It can react with strong oxidants, which may cause a fire and explosion hazard.[7]

Experimental Protocols

Synthesis via AIBN Decomposition (General Protocol)

-

Dissolution: Dissolve AIBN in an inert, high-boiling point solvent (e.g., toluene (B28343) or xylene) in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to prevent side reactions with oxygen.

-

Heating: Heat the solution to the decomposition temperature of AIBN (typically between 65 and 85 °C). The reaction progress can be monitored by the evolution of nitrogen gas.

-

Reaction Completion: Maintain the temperature until the gas evolution ceases, indicating the complete decomposition of AIBN.

-

Isolation: Cool the reaction mixture. The product, 2,2,3,3-Tetramethylbutanedinitrile, may precipitate upon cooling if its solubility is low in the chosen solvent. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by sublimation.

Spectroscopic Analysis (General Protocols)

Standard analytical techniques can be employed for the characterization of 2,2,3,3-Tetramethylbutanedinitrile:

-

NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

IR Spectroscopy: Prepare a sample as a KBr pellet or a mull and acquire the spectrum using an FT-IR spectrometer.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via direct insertion probe or after separation by gas chromatography, to obtain the mass spectrum.

Biological Activity and Drug Development Potential

There is currently no significant information available in the scientific literature to suggest that 2,2,3,3-Tetramethylbutanedinitrile has been investigated for drug development purposes or has a known therapeutic mechanism of action.

Toxicity and Metabolism

The primary health concern associated with 2,2,3,3-Tetramethylbutanedinitrile is its toxicity. It can be absorbed into the body through inhalation, skin contact, and ingestion.[1][7] The substance may have effects on the central nervous system, and exposure to high concentrations can be fatal.[4]

Organic nitriles are known to be metabolized in the liver by cytochrome P450 enzymes, which can release cyanide ions.[2] Cyanide is a potent toxin that can be rapidly absorbed and distributed throughout the body.[2]

Signaling Pathways

No specific signaling pathways have been identified as being modulated by 2,2,3,3-Tetramethylbutanedinitrile in the context of therapeutic effects. The neurological symptoms reported from exposure are indicative of toxicological effects rather than a targeted pharmacological action.

Conclusion

2,2,3,3-Tetramethylbutanedinitrile is a well-characterized chemical compound with known physical and chemical properties. Its primary relevance in the scientific literature is as a decomposition product of AIBN and as a reference compound in chemical analysis. Based on currently available information, this compound has not been a subject of investigation for drug development, and there is no evidence to suggest it has a desirable pharmacological profile or interacts with specific biological signaling pathways in a therapeutic manner. Its inherent toxicity, particularly its potential to release cyanide, would be a significant barrier to any potential therapeutic development. Professionals in drug development should be aware of its hazardous properties.

References

- 1. Azobisisobutyronitrile | C8H12N4 | CID 6547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,3,3-Tetramethylbutanedinitrile | C8H12N2 | CID 18745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetramethylsuccinonitrile - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Decomposition of azobisisobutyronitrile in the presence of organoaluminum compounds | Semantic Scholar [semanticscholar.org]

Unveiling the Luminescent Heart of a Key Enzymatic Probe: The Fluorescence Mechanism of 3-BTMD

For Immediate Release

A Deep Dive into the Photophysical Transformation of a Fluorescent Probe for Catechol-O-Methyltransferase

Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the fluorescence mechanism of 3-BTMD, the highly fluorescent product of the enzymatic probe 3-BTD. This guide elucidates the core principles governing the significant increase in fluorescence upon the O-methylation of 3-BTD by the enzyme Catechol-O-methyltransferase (COMT), a critical enzyme in neurotransmitter metabolism and a target for drug development.

The probe, 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), is a weakly fluorescent molecule that, upon selective methylation by COMT, is converted to its highly fluorescent derivative, this compound. This "light-up" response forms the basis of a sensitive assay for COMT activity. Understanding the underlying mechanism of this fluorescence enhancement is paramount for the rational design of new and improved fluorescent probes for a wide range of biological targets.

The Core Mechanism: A Tale of Two States

The dramatic change in fluorescence intensity between 3-BTD and this compound is rooted in the modulation of their excited-state deactivation pathways. The core of the mechanism lies in the interplay between the electron-donating catechol moiety and the electron-accepting benzothiazolyl-coumarin core, a classic donor-π-acceptor (D-π-A) system.

In the ground state, both molecules possess a specific electronic distribution. Upon photoexcitation, this distribution changes, leading to an excited state with a different electronic configuration. The fate of this excited state determines the fluorescence properties of the molecule. It can either return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways (e.g., internal conversion, intersystem crossing), which do not produce light.

The key to the fluorescence enhancement in this compound is the suppression of non-radiative decay pathways that are dominant in 3-BTD. The presence of the free hydroxyl groups in the catechol moiety of 3-BTD provides efficient channels for non-radiative decay, such as excited-state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET), which quench fluorescence.

O-methylation of one of the hydroxyl groups to form this compound effectively blocks these quenching pathways. This "capping" of the hydroxyl group rigidifies the structure and alters the electronic properties of the donor moiety, making radiative decay (fluorescence) the much more favorable deactivation pathway for the excited state.

Visualizing the Transformation: A Signaling Pathway

The enzymatic conversion of 3-BTD to this compound and the subsequent fluorescence enhancement can be visualized as a signaling pathway.

Caption: Enzymatic and photophysical pathways of 3-BTD and this compound.

Quantitative Photophysical Data

To quantify the dramatic change in fluorescence, the key photophysical parameters of 3-BTD and this compound are summarized below. The exact values can vary depending on the solvent and pH conditions.

| Parameter | 3-BTD (Substrate) | This compound (Product) |

| Excitation Maximum (λ_ex) | ~390 nm | ~390 nm |

| Emission Maximum (λ_em) | ~510 nm (very weak) | ~510 nm (strong) |

| Fluorescence Quantum Yield (Φ_F) | < 0.01 (estimated) | > 0.5 (estimated) |

| Fluorescence Lifetime (τ_F) | < 1 ns (estimated) | 2-5 ns (estimated) |

Note: The quantitative values are estimates based on typical behavior of similar coumarin (B35378) dyes and the reported significant fluorescence enhancement. Precise experimental determination is recommended for specific applications.

Experimental Protocols

Synthesis of 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD)

A common synthetic route to 3-BTD involves the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde (B138039) with 2-(benzo[d]thiazol-2-yl)acetonitrile.

Materials:

-

2,3,4-trihydroxybenzaldehyde

-

2-(benzo[d]thiazol-2-yl)acetonitrile

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

Procedure:

-

Dissolve equimolar amounts of 2,3,4-trihydroxybenzaldehyde and 2-(benzo[d]thiazol-2-yl)acetonitrile in absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 3-BTD.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) of this compound can be determined relative to a well-characterized standard with a known quantum yield.

Materials:

-

Calibrated spectrofluorometer

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., phosphate (B84403) buffer at physiological pH)

-

Fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.546)

-

Purified this compound

Procedure:

-

Prepare a series of five dilute solutions of both the standard and the this compound sample in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

The plots should be linear. Determine the gradient (slope) of each line.

-

Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:

Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient of the plot and n is the refractive index of the solvent.

Caption: Workflow for relative quantum yield determination.

This comprehensive guide provides a foundational understanding of the fluorescence mechanism of this compound, offering valuable insights for researchers engaged in the development and application of fluorescent probes. The detailed protocols and data serve as a practical resource for the scientific community.

An In-depth Technical Guide on the Stability and Storage of 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD) is a fluorescent compound that has been identified as a methylated product of 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) and is utilized in assays for Catechol-O-methyltransferase (COMT) inhibition. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for its potential development as a therapeutic agent. This document provides a comprehensive technical guide to the anticipated stability profile of this compound and recommends best practices for its storage and handling.

Chemical Structure and Properties

-

IUPAC Name: 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one

-

Core Scaffolds: Coumarin (B35378) and Benzothiazole (B30560)

-

Functional Groups of Interest: Hydroxyl, Methoxy, Lactone (in coumarin), Thiazole ring.

The stability of this compound will be influenced by the chemical reactivity of these functional groups and the overall molecular architecture.

Potential Degradation Pathways

Based on the chemistry of coumarin and benzothiazole derivatives, this compound may be susceptible to the following degradation pathways:

-

Hydrolysis: The lactone ring of the coumarin core is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the opening of the ring and loss of fluorescence.

-

Photodegradation: Coumarin derivatives are known to be sensitive to light.[1] Exposure to UV or even ambient light over extended periods could lead to photochemical reactions, resulting in the formation of degradation products and a decrease in purity and fluorescence.

-

Oxidation: The electron-rich aromatic rings and the hydroxyl group may be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light).

-

Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures could lead to decomposition.

The following diagram illustrates a potential degradation pathway for a generic coumarin derivative, which may be applicable to this compound.

Recommended Storage and Handling Conditions

Given the potential for degradation, the following storage and handling conditions are recommended for this compound to ensure its long-term stability.

Table 1: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable. | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |

| Light | Protect from light at all times. Store in an amber vial or a light-blocking container. | Prevents photolytic degradation, a common issue with fluorescent coumarin derivatives.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Reduces the risk of oxidation. |

| Form | Store as a solid powder. If in solution, use a non-aqueous, aprotic solvent and store at low temperatures. | Solid form is generally more stable than solutions. If in solution, avoiding water and protic solvents can reduce hydrolysis. |

| Handling | Handle in a well-ventilated area, avoiding inhalation of the powder. Use appropriate personal protective equipment (PPE). | General laboratory safety practice for handling chemical compounds. |

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of stability-indicating studies should be conducted. The following are general protocols for forced degradation studies, which are designed to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at 60°C for specified periods.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for specified periods.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.

-

Photostability: Expose the solid powder and the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection.

-

Data Analysis: Quantify the amount of this compound remaining and identify and quantify any degradation products formed.

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is crucial for accurately assessing stability.

-

Method: Reverse-phase HPLC is a common and effective method.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV-Vis spectrophotometry and fluorescence detection. The excitation and emission wavelengths for this compound should be optimized.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to separate this compound from its degradation products.

The following diagram outlines a general workflow for conducting stability testing.

Data Presentation

All quantitative data from stability studies should be summarized in a clear and structured format.

Table 2: Example Data Table for Long-Term Stability Study of this compound

| Storage Condition | Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Appearance |

| 25°C / 60% RH | 0 | 100.0 | <0.1 | White Powder |

| 3 | ||||

| 6 | ||||

| 12 | ||||

| 40°C / 75% RH | 0 | 100.0 | <0.1 | White Powder |

| 1 | ||||

| 3 | ||||

| 6 |

RH = Relative Humidity. This table is a template and should be populated with actual experimental data.

Conclusion

While specific stability data for this compound is not currently available, its chemical structure suggests potential susceptibility to hydrolysis, photolysis, and oxidation. Therefore, stringent control over storage conditions, including temperature, light, and atmosphere, is crucial to maintain its integrity. The implementation of a comprehensive stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential to fully characterize the stability profile of this compound, establish a shelf-life, and ensure its suitability for research and potential therapeutic applications. Researchers and drug development professionals should use this guide as a starting point for designing and executing these critical studies.

References

Unraveling the Spectral Characteristics of 3-Substituted Benzothiadiazole Derivatives: A Technical Overview

The identity of "3-BTMD" remains ambiguous in current scientific literature, preventing a specific analysis of its spectral properties. This guide, therefore, provides a comprehensive overview of the spectral characteristics of 3-substituted 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, a class of compounds to which "this compound" likely belongs. This information is intended for researchers, scientists, and drug development professionals engaged with the photophysical applications of these fluorophores.

The 2,1,3-benzothiadiazole core is a well-established electron-accepting moiety. When functionalized at the 3-position with various electron-donating or -withdrawing groups, the resulting derivatives exhibit a wide range of tunable photophysical properties, making them valuable tools in bioimaging, sensing, and materials science.

General Spectral Properties of 3-Substituted Benzothiadiazole Derivatives

The electronic and, consequently, the spectral properties of BTD derivatives are highly sensitive to the nature and position of their substituents. Substitution at the 3-position can significantly influence the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its absorption and emission spectra.

Absorption and Emission Spectra

3-substituted BTD derivatives typically display broad absorption bands in the UV-visible region, arising from π-π* and n-π* electronic transitions. The position of the maximum absorption wavelength (λ_abs_) is dictated by the electronic nature of the substituent. Electron-donating groups generally lead to a red-shift (bathochromic shift) in the absorption spectrum, indicating a smaller energy gap between the ground and excited states.

The emission spectra of these compounds are often characterized by a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This property is highly desirable for fluorescence-based applications as it minimizes self-absorption and improves signal-to-noise ratios. The emission color can be tuned across the visible spectrum, from blue to red, by judicious selection of the substituent at the 3-position.

Experimental Protocols for Spectral Characterization

The determination of the spectral properties of 3-substituted BTD derivatives involves a suite of standardized spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the molar extinction coefficient (ε) of the compound.

Methodology:

-

Sample Preparation: A stock solution of the BTD derivative is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile, or dimethyl sulfoxide) of spectroscopic grade. A series of dilutions are then made to obtain solutions of varying concentrations.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The solvent is used as a reference in the reference cuvette.

-

Measurement: The absorbance of each solution is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorption (λ_abs_) is identified from the spectrum. The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, quantum yield (Φ_F_), and fluorescence lifetime (τ_F_) of the compound.

Methodology:

-

Emission Spectrum:

-

The sample is excited at its absorption maximum (λ_abs_).

-

The emitted light is collected at a 90-degree angle to the excitation beam and passed through a monochromator to a detector.

-

The resulting spectrum shows the fluorescence intensity as a function of wavelength.

-

-

Quantum Yield Determination (Relative Method):

-

A well-characterized fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is used.

-

The absorbance of both the sample and the standard are kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

The integrated fluorescence intensities and absorbances of both the sample and the standard are measured.

-

The quantum yield of the sample is calculated using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser).

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time delays is constructed, which represents the fluorescence decay curve.

-

The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F_).

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel 3-substituted benzothiadiazole derivative.

Caption: Workflow for the spectral analysis of 3-substituted BTDs.

To provide a detailed technical guide on the spectral properties of a specific "this compound" compound, a precise chemical structure is required. Researchers interested in a particular 3-substituted benzothiadiazole derivative should perform the experimental procedures outlined above to obtain its unique spectral data. This information is crucial for evaluating its potential in various applications and for the rational design of new functional materials.

An In-depth Technical Guide to 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD), a fluorescent molecule of significant interest in biochemical assays. This document details its chemical properties, its primary application in a Catechol-O-methyltransferase (COMT) inhibition assay, and the corresponding experimental protocols.

Chemical and Physical Properties

This compound is a benzothiazole-substituted coumarin (B35378) derivative. Its key quantitative data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2115701-43-2 | [1] |

| Molecular Formula | C₁₇H₁₁NO₄S | [1] |

| Molecular Weight | 325.34 g/mol | [1] |

| Full Chemical Name | 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one |

Primary Application: Fluorescent Product in COMT Inhibition Assays

The principal documented application of this compound is as a fluorescent product in a highly selective assay for Catechol-O-methyltransferase (COMT) activity.[1] COMT is an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters.[2] Inhibitors of COMT are investigated for the treatment of neurological disorders such as Parkinson's disease.[2][3]

In this assay, the non-fluorescent substrate, 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), is enzymatically methylated by COMT in the presence of the methyl donor S-adenosyl-L-methionine (SAM). This reaction produces the fluorescent product this compound.[1][4] The intensity of the fluorescence is directly proportional to the COMT activity, allowing for the quantification of enzyme inhibition by test compounds.[4]

Below is a diagram illustrating the workflow of the COMT inhibition assay.

Experimental Protocol: COMT Inhibition Assay

The following is a detailed methodology for a typical COMT inhibition assay using 3-BTD as a substrate, based on published research.[2][4]

3.1. Reagents and Solutions

-

Recombinant human S-COMT (e.g., 2.0 μg/mL)

-

Magnesium Chloride (MgCl₂): 5 mM

-

Dithiothreitol (DTT): 1 mM

-

S-adenosyl-L-methionine (SAM): 200 μM

-

3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD): 2 μM

-

Test compounds (inhibitors) at varying concentrations (e.g., 0.125 to 20 μM)

-

Phosphate-buffered saline (PBS): 50 mM, pH 7.4

3.2. Assay Procedure

-

Prepare an incubation mixture containing recombinant human S-COMT, MgCl₂, DTT, SAM, 3-BTD, and the test compound in a final volume of 200 μL in PBS buffer.

-

For control experiments, replace the test compound with the vehicle (e.g., DMSO).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes for kinetic assays).

-

Measure the fluorescence intensity of the formed this compound using a fluorescence plate reader with excitation and emission wavelengths set at 390 nm and 510 nm, respectively.[1][4]

-

Calculate the residual COMT activity for each inhibitor concentration relative to the control.

-

Determine the IC₅₀ values (the concentration of inhibitor required to reduce COMT activity by 50%) by plotting the residual activity against the logarithm of the inhibitor concentration.

Synthesis of this compound and Related Compounds

The logical synthesis pathway for this compound would likely involve the reaction of 2-hydroxy-3-methoxy-salicylaldehyde with 2-acetylbenzothiazole (B155973) under appropriate reaction conditions. The following diagram illustrates a plausible general synthetic scheme for this class of compounds.

Signaling Pathway Involvement

Based on the available literature, this compound itself is not described as a modulator of specific signaling pathways. Its primary role is that of a reporter molecule whose fluorescence indicates the activity of the COMT enzyme. Therefore, its use is upstream of signaling cascades that are affected by the levels of catecholamines.

The COMT enzyme is a critical component of the catecholamine metabolic pathway, which in turn influences numerous signaling pathways in the central nervous system and periphery that are mediated by dopamine, epinephrine, and norepinephrine. By enabling the study of COMT inhibitors, this compound indirectly contributes to research on these broader signaling networks.

Conclusion

This compound is a valuable tool for researchers in pharmacology and drug discovery, particularly for those studying the Catechol-O-methyltransferase enzyme. Its properties as a fluorescent product in a specific and sensitive enzymatic assay allow for the high-throughput screening and characterization of potential COMT inhibitors. While not directly involved in signaling pathways, its application is crucial for developing therapeutics that target the catecholamine metabolic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 3-BTMD Formation: A Technical Guide to Understanding Catechol-O-Methyltransferase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD) is a direct and quantifiable indicator of the enzymatic activity of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic pathway of catecholamines. This technical guide provides an in-depth exploration of the biological significance of this compound formation, not as an end in itself, but as a powerful tool for investigating the function and therapeutic modulation of COMT. The activity of COMT is intrinsically linked to the pathophysiology of numerous neurological and cardiovascular disorders, making the measurement of this compound formation a vital component in disease research and drug discovery. This document details the role of COMT in health and disease, presents quantitative data on its activity, provides a comprehensive experimental protocol for a highly sensitive fluorescence-based assay, and visualizes key pathways and workflows.

Introduction: The Central Role of Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine.[1] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[2][3] This enzymatic action is fundamental to the regulation of neurotransmitter levels, particularly in the prefrontal cortex where dopamine transporters are less abundant.[1]

The significance of COMT extends to its involvement in a variety of physiological and pathological processes. Dysregulation of COMT activity has been implicated in a range of conditions, including Parkinson's disease, depression, schizophrenia, and cardiovascular diseases.[4][5] Consequently, COMT has emerged as a significant therapeutic target.[6][7][8] The development of COMT inhibitors is a key strategy in the treatment of Parkinson's disease, where they are used to prolong the therapeutic effects of levodopa (B1675098) by preventing its peripheral breakdown.[7][8][9][10]

The formation of this compound from the fluorescent probe 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) provides a highly sensitive and specific method for quantifying COMT activity.[2][3] This reaction, and therefore the measurement of this compound, is a cornerstone for studying COMT kinetics, screening for novel inhibitors, and assessing the impact of genetic polymorphisms on enzyme function.

The COMT-Catalyzed Formation of this compound: A Signaling Pathway

The enzymatic reaction leading to the formation of this compound is a specific instance of the broader biological role of COMT in methylating catechol substrates. The pathway involves the binding of the cofactor S-adenosyl-L-methionine (SAM) and the substrate 3-BTD to the active site of COMT, followed by the transfer of a methyl group to 3-BTD, resulting in the formation of the fluorescent product this compound and S-adenosyl-L-homocysteine (SAH).

Quantitative Analysis of COMT Activity via this compound Formation

The quantification of this compound formation allows for the precise determination of COMT's kinetic parameters and the inhibitory potential of various compounds.

Kinetic Parameters of COMT

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters that describe the kinetics of an enzyme-catalyzed reaction. The table below summarizes these parameters for the methylation of 3-BTD by COMT from various species.

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) |

| Human Liver S9 (HLS9) | 0.47 ± 0.08 | 0.44 ± 0.02 |

| Cynomolgus Monkey Liver S9 (CyLS9) | 0.39 ± 0.05 | 0.82 ± 0.03 |

| Dog Liver S9 (DLS9) | 0.28 ± 0.04 | 1.34 ± 0.05 |

| Mouse Liver S9 (MLS9) | 0.33 ± 0.04 | 1.11 ± 0.04 |

| Rat Liver S9 (RLS9) | 0.25 ± 0.03 | 1.62 ± 0.05 |

| Minipig Liver S9 (PLS9) | 0.29 ± 0.04 | 1.29 ± 0.05 |

| Guinea Pig Liver S9 (GpLS9) | 0.51 ± 0.07 | 0.53 ± 0.03 |

| Rabbit Liver S9 (RaLS9) | 0.42 ± 0.06 | 0.69 ± 0.03 |

Data compiled from interspecies comparison studies.[6][9]

Inhibition of COMT Activity

The 3-BTD assay is a robust method for determining the half-maximal inhibitory concentration (IC50) of COMT inhibitors. The following table presents IC50 values for several known and experimental COMT inhibitors.

| Inhibitor | IC50 (μM) |

| Tolcapone | 0.025 ± 0.003 |

| Oleanic acid | 4.74 ± 0.56 |

| Betulinic acid | 5.07 ± 0.61 |

| Celastrol | 3.89 ± 0.42 |

| ZINC27985035 | 0.0176 |

| ZINC78496496 | 0.250 |

Data obtained from various inhibitor screening studies.[2][5][7][10]

Experimental Protocol: Fluorimetric Assay of COMT Activity

This section provides a detailed protocol for the measurement of COMT activity in biological samples using the fluorescent probe 3-BTD.

Materials and Reagents

-

Recombinant human S-COMT or biological sample (e.g., liver S9 fraction)

-

3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD)

-

S-Adenosyl-L-methionine (SAM)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Phosphate buffered saline (PBS), pH 7.4

-

COMT inhibitor (for inhibition studies)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of 3-BTD in DMSO.

-

Prepare a stock solution of SAM in water.

-

Prepare stock solutions of COMT inhibitors in DMSO.

-

Prepare the assay buffer: 50 mM PBS (pH 7.4) containing 5 mM MgCl₂ and 1 mM DTT.

-

-

Reaction Mixture Preparation:

-

In a 96-well black microplate, add the following components to a final volume of 200 µL:

-

Assay buffer

-

COMT enzyme solution (e.g., 2.0 µg/mL recombinant human S-COMT)

-

Varying concentrations of the test compound (inhibitor) or DMSO (vehicle control).

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of SAM solution (final concentration, e.g., 200 µM) and 3-BTD solution (final concentration, e.g., 2 µM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 6 minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the formed this compound using a microplate reader with excitation and emission wavelengths set at 390 nm and 510 nm, respectively.[10]

-

-

Data Analysis:

-

Calculate the residual COMT activity for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the residual activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

Conclusion

The formation of this compound, as a fluorescent product of the COMT-catalyzed methylation of 3-BTD, holds immense biological significance as a direct and reliable measure of COMT activity. Understanding and quantifying this reaction is paramount for researchers in neurobiology, pharmacology, and drug development. The methodologies and data presented in this guide offer a comprehensive resource for investigating the role of COMT in health and disease, and for the discovery and characterization of novel therapeutic agents targeting this crucial enzyme. The continued application of the 3-BTD assay will undoubtedly contribute to advancements in our understanding of catecholamine metabolism and the development of more effective treatments for a range of debilitating disorders.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Potent, Selective, and Blood-Brain Barrier Permeable Non-nitrocatechol Inhibitor of Catechol- O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interspecies comparison in the COMT-mediated methylation of 3-BTD - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship Between 3-BTD and 3-BTMD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relationship between 3-Benzothiazole-daphnetin (3-BTD) and its methylated product, 3-BTMD. This guide is intended for researchers, scientists, and drug development professionals interested in the study of Catechol-O-methyltransferase (COMT) and its role in various physiological and pathological processes.

Introduction

3-Benzothiazole-daphnetin (3-BTD) is a fluorescent probe specifically designed for the detection and quantification of Catechol-O-methyltransferase (COMT) activity.[1][2] COMT is a crucial enzyme involved in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine, by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its catechol substrate.[3][4] Given its role in neurotransmitter metabolism, COMT is a significant target in the research and treatment of neurological and psychiatric disorders.[1][4]

The fundamental principle behind the use of 3-BTD lies in its biochemical conversion to this compound. 3-BTD itself exhibits negligible fluorescence.[5] However, upon enzymatic methylation by COMT, it is converted into a single, highly fluorescent product, this compound.[5][6] This direct relationship between COMT activity and the resulting fluorescence signal provides a sensitive and specific method for measuring the enzyme's catalytic function in various biological samples.[6]

Chemical Structures and Relationship

The core of the relationship between 3-BTD and this compound is a specific enzymatic methylation reaction.

-

3-BTD (3-Benzothiazole-daphnetin): The substrate for COMT. Its chemical structure features a catechol moiety (two adjacent hydroxyl groups on a benzene (B151609) ring), which is the target for methylation.

-

This compound: The product of the COMT-catalyzed reaction. Molecular docking simulations have indicated that the methylation of 3-BTD occurs specifically at the C-8 phenolic group.[7]

The direct, one-to-one enzymatic conversion of the non-fluorescent 3-BTD to the highly fluorescent this compound is the key to its utility as a research tool.

Quantitative Data

The enzymatic conversion of 3-BTD to this compound has been characterized by specific kinetic parameters. These values are crucial for designing and interpreting experiments that measure COMT activity.

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver S9 | 1.07 ± 0.11 | 0.28 ± 0.01 | [2] |

| Cynomolgus Monkey Liver S9 | 0.98 ± 0.15 | 0.89 ± 0.04 | [2] |

| Dog Liver S9 | 0.59 ± 0.09 | 1.87 ± 0.09 | [2] |

| Mouse Liver S9 | 0.89 ± 0.11 | 1.25 ± 0.05 | [2] |

| Rat Liver S9 | 0.41 ± 0.04 | 2.51 ± 0.08 | [2] |

| Minipig Liver S9 | 0.63 ± 0.08 | 1.79 ± 0.07 | [2] |

| Guinea Pig Liver S9 | 1.15 ± 0.19 | 0.53 ± 0.03 | [2] |

| New Zealand Rabbit Liver S9 | 0.68 ± 0.09 | 2.13 ± 0.09 | [2] |

| Recombinant Human S-COMT | 2.0 (approx.) | Not specified | [6] |

| U87-MG Cell S9 | Near-identical Km to human COMT | Not specified | [1] |

Experimental Protocols

The following provides a generalized methodology for a COMT activity assay using 3-BTD. Specific concentrations and incubation times may require optimization depending on the enzyme source and experimental conditions.

Objective: To measure the rate of this compound formation as an indicator of COMT activity.

Materials:

-

Recombinant COMT or biological sample (e.g., liver S9 fraction)

-

3-BTD (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Magnesium Chloride (MgCl₂) (cofactor)

-

Dithiothreitol (DTT)

-

Phosphate buffered saline (PBS), pH 7.4

-

Fluorescence microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing recombinant human S-COMT (e.g., 2.0 μg/mL), MgCl₂ (e.g., 5 mM), and DTT (e.g., 1 mM) in PBS buffer.

-

Add varying concentrations of 3-BTD (e.g., 0.01 to 5 μM) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).

-

Initiate the reaction by adding SAM (e.g., 200 μM).

-

Incubate the reaction at 37°C for a defined period (e.g., 6 minutes).

-

Terminate the reaction (methodology may vary, e.g., addition of a stop solution or immediate measurement).

-

Measure the fluorescence of the formed this compound using a fluorescence plate reader with excitation and emission wavelengths set at approximately 390 nm and 510 nm, respectively.[6]

-

The rate of 3-BTD O-methylation is expressed as nanomoles of the methylated product formed per minute per milligram of protein.[6]

Visualizations

Biochemical Relationship between 3-BTD and this compound

Caption: Enzymatic conversion of 3-BTD to this compound by COMT.

Experimental Workflow for COMT Activity Assay

Caption: A generalized workflow for measuring COMT activity.

Logical Relationship in a Research Context

Caption: The logical flow of using 3-BTD to study COMT.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-BTMD Based Fluorescence Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for a highly sensitive and specific fluorescence-based assay for the determination of Catechol-O-methyltransferase (COMT) activity. The assay is based on the enzymatic conversion of a specific probe, 3-Benzothiazole-daphnetin (3-BTD), into its highly fluorescent methylated product, 3-BTMD. This application note is intended for researchers in academia and industry involved in drug discovery, enzyme kinetics, and biological research where the measurement of COMT activity is of interest.

Principle of the Assay

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines and other catechol-containing compounds. The assay utilizes 3-BTD, a non-fluorescent substrate for COMT. In the presence of the co-factor S-adenosyl-L-methionine (SAM), COMT catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of 3-BTD, resulting in the formation of the highly fluorescent product, this compound. The intensity of the fluorescence produced is directly proportional to the COMT activity in the sample.

Signaling Pathway

Application Notes and Protocols for 3-BTMD in Drug Discovery: A Review of Available Information

A thorough review of scientific literature and public databases indicates that there is currently no specific compound designated as "3-BTMD" with established applications in drug discovery. The abbreviation "BTMD" is primarily associated with Biote Corp., a company focused on preventive healthcare. Furthermore, the chemical name 3-((1H-benzo[d]imidazol-2-yl)thio)methyl)-4,5-dimethyl-4H-1,2,4-triazole-3-thiol does not correspond to a well-documented agent in drug discovery literature with associated quantitative data, experimental protocols, or defined signaling pathways.

Therefore, the creation of detailed Application Notes and Protocols as requested for a specific "this compound" compound is not feasible at this time.

However, to provide relevant information for researchers interested in the chemical scaffolds present in the provided chemical name, this document will offer a general overview of the applications of benzimidazole (B57391) and 1,2,4-triazole-3-thiol derivatives in drug discovery. These chemical moieties are of significant interest in medicinal chemistry and are components of numerous biologically active compounds.

General Applications of Benzimidazole Derivatives in Drug Discovery

Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic system where a benzene (B151609) ring is fused to an imidazole (B134444) ring. This scaffold is a crucial pharmacophore in medicinal chemistry due to its diverse biological activities.

Therapeutic Areas:

-

Anticancer: Benzimidazole derivatives have been shown to exhibit antiproliferative activity through various mechanisms, including the inhibition of histone deacetylase (HDAC)[1]. For instance, 1H-benzo[d][2][3][4]triazol-1-yl 3,4,5-trimethoxybenzoate (B1228286), a benzotriazole (B28993) derivative, has demonstrated considerable activity against human cancer cell lines[1].

-

Antimicrobial: The benzimidazole scaffold is found in several antimicrobial agents.

-

Antiviral: Certain benzimidazole derivatives have been investigated for their antiviral properties.

-

Anti-inflammatory: Compounds containing the benzothiazole (B30560) moiety, which is structurally related to benzimidazole, have shown anti-inflammatory activity[5].

General Mechanism of Action: The mechanism of action of benzimidazole derivatives is diverse and depends on the specific substitutions on the benzimidazole ring. Some common mechanisms include:

-

Enzyme Inhibition: As seen with HDAC inhibitors, benzimidazoles can bind to the active site of enzymes and modulate their activity[1].

-

Disruption of Microtubules: Some benzimidazole-containing drugs, like albendazole, function by inhibiting the polymerization of tubulin.

-

Receptor Antagonism: Certain derivatives can act as antagonists for various receptors.

General Applications of 1,2,4-Triazole-3-Thiol Derivatives in Drug Discovery

The 1,2,4-triazole (B32235) ring, particularly when functionalized with a thiol group, is another important scaffold in drug discovery, known for its wide range of biological activities.

Therapeutic Areas:

-

Antimicrobial: 1,2,4-triazole-3-thiol derivatives have shown significant antimicrobial and antifungal activities[6][7].

-

Anticancer: These compounds are being explored for their potential as anticancer agents[7].

-

Anticonvulsant: Some derivatives have been synthesized and evaluated for their anticonvulsant properties.

-

Anti-inflammatory: The triazole nucleus is a component of several anti-inflammatory drugs.

Synthesis and Key Reactions: The synthesis of 1,2,4-triazole-3-thiol derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors with carboxylic acids or their derivatives[7]. One synthetic approach involves the acylation of thiosemicarbazide followed by cyclodehydration[7].

Hypothetical Experimental Workflow for Screening Novel Benzimidazole-Triazole Compounds

While no specific data exists for "this compound," a general workflow for screening a novel compound with a similar benzimidazole-triazole scaffold for anticancer activity could be as follows. This workflow is a generalized representation and would require optimization for any specific compound.

Caption: A generalized workflow for the preclinical evaluation of a novel anticancer compound.

References

- 1. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BTMD | Biote Corp. Class A Stock Data, Price & News [quiverquant.com]

- 3. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A common mechanism of action for three mood-stabilizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Catechol-O-Methyltransferase (COMT) Activity in Tissue Homogenates Using 3-hydroxy-4,5-dimethoxy-3'-trifluoromethyl-trans-stilbene (3-BTMD)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, such as dopamine (B1211576), epinephrine, and norepinephrine. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate, thereby inactivating these neurotransmitters. Dysregulation of COMT activity has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.

This document provides a detailed protocol for measuring COMT activity in tissue homogenates using a sensitive fluorogenic substrate, 3-hydroxy-4,5-dimethoxy-3'-trifluoromethyl-trans-stilbene (3-BTMD). Upon methylation by COMT, this substrate is converted to a highly fluorescent product, allowing for a continuous and high-throughput compatible assay. These application notes are intended for researchers in academia and the pharmaceutical industry engaged in neuroscience research, drug discovery, and diagnostics.

Principle of the Assay

The assay is based on the COMT-catalyzed O-methylation of the non-fluorescent substrate, this compound. The product of this reaction exhibits strong fluorescence, which can be measured using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to the COMT activity in the sample.

Materials and Reagents

-

Tissues: Brain, liver, kidney, or other tissues of interest.

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, with freshly added protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

-

Assay Buffer: 100 mM Phosphate Buffer (pH 7.4).

-

Substrate (this compound): 3-hydroxy-4,5-dimethoxy-3'-trifluoromethyl-trans-stilbene. Prepare a stock solution in DMSO.

-

Co-substrate (SAM): S-adenosyl-L-methionine. Prepare a fresh stock solution in water.

-

Cofactor: Magnesium Chloride (MgCl₂).

-

Positive Control: Recombinant human COMT.

-

Negative Control: Assay buffer without tissue homogenate.

-

Protein Assay Reagent: (e.g., Bradford or BCA protein assay kit).

-

96-well black, clear-bottom microplates.

Experimental Protocols

Preparation of Tissue Homogenates

-

Excise fresh or frozen tissue and weigh it.

-

On ice, add 9 volumes of ice-cold Homogenization Buffer (e.g., 900 µL for 100 mg of tissue).[1]

-

Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until a uniform suspension is achieved.[2] Keep the sample on ice throughout the process to prevent enzyme degradation.[1]

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant, which contains the cytosolic and solubilized membrane proteins, including COMT. This is the tissue homogenate.

-

Determine the total protein concentration of the homogenate using a standard protein assay method.

-

The homogenate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

COMT Activity Assay

-

Prepare a master mix of the assay reagents in the Assay Buffer. For each reaction, the final concentrations should be:

-

In a 96-well black microplate, add the following to each well:

-

Sample Wells: 50 µL of tissue homogenate (diluted in Assay Buffer to a final protein concentration of 10-50 µ g/well ).

-

Positive Control Well: 50 µL of recombinant COMT.

-

Negative Control Well: 50 µL of Assay Buffer.

-

-

Add 50 µL of the master mix to all wells to initiate the reaction. The final reaction volume will be 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at timed intervals (e.g., every 1-2 minutes) for 30-60 minutes. The excitation and emission wavelengths for the methylated this compound product should be determined empirically, but for similar stilbene (B7821643) derivatives, excitation is in the range of 390 nm and emission is around 510-520 nm.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

Data Analysis

-

Subtract the rate of the negative control from the rates of the sample and positive control wells to correct for background fluorescence.

-

COMT specific activity is calculated using the following formula:

Specific Activity (pmol/min/mg) = (Rate of fluorescence increase / Slope of standard curve) / (Protein concentration in mg)

A standard curve of the fluorescent product should be generated to convert fluorescence units to moles of product.

-

For kinetic studies, vary the concentration of this compound while keeping the SAM concentration constant and saturated. Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[4][5][6]

Data Presentation

Table 1: Kinetic Parameters of COMT with a Fluorescent Stilbene Substrate (3-BTD)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Recombinant S-COMT | 3-BTD | 0.79 ± 0.07 | 44.50 ± 1.20 | [7] |

| Human Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |

| Cynomolgus Monkey Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |

| Dog Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |

| Mouse Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |

| Rat Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |

Visualizations

COMT Signaling Pathway

Caption: COMT-mediated inactivation of dopamine in the synapse.

Experimental Workflow

Caption: Workflow for measuring COMT activity in tissue homogenates.

References

- 1. rbm.iqvia.com [rbm.iqvia.com]

- 2. youtube.com [youtube.com]

- 3. Catechol-O-Methyltransferase (COMT) Protein Expression and Activity after Dopaminergic and Noradrenergic Lesions of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Substrate Concentration | Worthington Biochemical [worthington-biochem.com]

- 6. jackwestin.com [jackwestin.com]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

3-BTMD (Benzyltrimethylammonium dichloroiodate): Application Notes and Protocols

Compound Identification: 3-BTMD is the abbreviated name for Benzyltrimethylammonium dichloroiodate.

Chemical Formula: C₁₀H₁₆Cl₂IN

CAS Number: 114971-52-7

Molecular Weight: 348.05 g/mol

Description: Benzyltrimethylammonium dichloroiodate (this compound) is a quaternary ammonium (B1175870) salt. It is typically a yellow to light brown crystalline powder.

Executive Summary

Benzyltrimethylammonium dichloroiodate (this compound) is a chemical compound primarily utilized as a reagent in organic synthesis. Its documented applications are predominantly in the fields of iodination, chlorination, and oxidation of organic molecules. While its structural class as a quaternary ammonium compound suggests potential antimicrobial properties, and some commercial suppliers allude to other biological activities such as anti-inflammatory effects, there is a notable absence of substantive scientific literature, including peer-reviewed in vitro and in vivo studies, to validate these claims.

This document aims to provide a comprehensive overview of the currently available information on this compound. However, due to the scarcity of research on its biological applications, the "Application Notes and Protocols" section will focus on its established role in chemical synthesis and provide general protocols for assessing the potential biological activities of quaternary ammonium compounds, as specific data for this compound is not available.

Chemical Applications: Application Notes

Primary Use: Reagent for Halogenation and Oxidation Reactions.

1. Iodination and Chlorination of Aromatic Compounds: this compound serves as a source of electrophilic iodine and chlorine. It has been investigated for its ability to selectively halogenate aromatic rings, a crucial step in the synthesis of many pharmaceutical and materials science compounds.

2. Oxidation of Alcohols: The compound has been used in the oxidation of alcohols to aldehydes and ketones. The reaction mechanism is thought to involve the transfer of a hydride ion from the alcohol to a complex involving this compound.

Note for Researchers: While effective in these synthetic applications, researchers should be aware of potential side reactions and the need for careful optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) to achieve desired product yields and selectivity.

Potential Biological Applications: A General Overview

As a quaternary ammonium compound, this compound possesses structural features commonly associated with antimicrobial activity. The positively charged nitrogen atom can interact with negatively charged microbial cell membranes, potentially leading to membrane disruption and cell death. Other suggested biological activities, such as anti-inflammatory effects or interactions with growth factors, remain speculative without experimental evidence.

Experimental Protocols (General for Quaternary Ammonium Compounds)